![molecular formula C19H12ClFN2OS B2504804 3-(4-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105215-81-3](/img/structure/B2504804.png)
3-(4-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(4-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a derivative of thieno[3,2-d]pyrimidin-4(3H)-one, which is a heterocyclic compound that has been studied for various pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related thieno[3,2-d]pyrimidin-4(3H)-one derivatives and their biological activities, which can provide insights into the potential properties and activities of the compound .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-one derivatives typically involves the reaction of thiophene ortho-aminoester with a variety of nitriles under acidic conditions . Another approach includes the reaction of a thiazolopyrimidinone with substituted aldehydes in the presence of anhydrous sodium acetate and glacial acetic acid . These methods suggest that the synthesis of this compound could potentially be achieved through similar reactions, using appropriate starting materials and conditions tailored to introduce the 4-chlorobenzyl and 3-fluorophenyl groups at the desired positions on the thienopyrimidinone core.
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-one derivatives is characterized by the presence of a thiazolopyrimidinone ring, which is a hydrogen donor/acceptor domain, and various substituents that can influence the compound's biological activity . The presence of a hydrophobic aryl ring system, such as the 4-fluorophenyl group, and an electron donor moiety, like the furan-2-yl group, are important for the activity of these compounds . In the case of this compound, the chlorobenzyl and fluorophenyl groups would likely contribute to the compound's overall hydrophobic character and electronic properties, potentially affecting its biological activity.
Chemical Reactions Analysis
The chemical reactivity of thieno[3,2-d]pyrimidin-4(3H)-one derivatives can be influenced by the substituents attached to the thienopyrimidinone core. For instance, the presence of electron-withdrawing or electron-donating groups can affect the electrophilic and nucleophilic properties of the compound, which in turn can influence its participation in various chemical reactions . The specific reactivity of this compound would depend on the electronic effects of the chlorobenzyl and fluorophenyl groups and how they interact with the thienopyrimidinone core.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, such as solubility, melting point, and stability, are determined by their molecular structure and substituents . Compounds with hydrophobic substituents, like chlorobenzyl and fluorophenyl groups, may exhibit lower solubility in polar solvents and higher solubility in non-polar solvents. The presence of these groups could also influence the melting point and stability of the compound. Additionally, the pharmacological properties, such as antihyperlipaemic and anticancer activities, have been observed in related compounds, suggesting that this compound may also possess similar activities .
科学的研究の応用
Catalysis and Synthesis
The compound 3-(4-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, due to its structural resemblance to pyranopyrimidine derivatives, may be associated with broad synthetic applications and bioavailability, considering the significance of pyranopyrimidine cores as key precursors in medicinal and pharmaceutical industries. The synthesis of such compounds typically involves diverse catalytic approaches, including the utilization of hybrid catalysts like organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents. These methods emphasize the importance of catalytic diversity and recyclability in synthesizing bioactive molecules (Parmar, Vala, & Patel, 2023).
Optoelectronic Applications
Compounds with pyrimidine cores, akin to this compound, have shown potential in optoelectronic applications. Quinazoline and pyrimidine derivatives are notably used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of these compounds into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating the versatility of pyrimidine structures in advanced technological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Medicinal Chemistry
In medicinal chemistry, the presence of a thieno[3,2-d]pyrimidin-4(3H)-one structure suggests potential bioactivity. Various furanyl- or thienyl-substituted compounds, similar in structure to this compound, play significant roles in drug design. These compounds often exhibit diverse biological activities and are used in the search for optimized antiviral, antitumor, antimycobacterial, and antiparkinsonian agents. The structural modifications and bioisosteric replacements in these compounds are crucial for achieving favorable activity and selectivity in drug development (Ostrowski, 2022).
Bioactive Compound Development
Compounds with a pyrimidine core, such as this compound, are crucial in developing bioactive molecules due to their diverse pharmacological effects. The structure-activity relationships (SARs) of pyrimidine derivatives have been extensively studied, providing insights into developing novel analogs with enhanced anti-inflammatory activities and minimal toxicity. These studies guide synthesizing new pyrimidine analogs as potential therapeutic agents (Rashid et al., 2021).
作用機序
Target of Action
The primary target of the compound 3-(4-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
This compound inhibits Cyt-bd . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its inability to produce ATP, an essential molecule for its survival .
Biochemical Pathways
The compound affects the energy metabolism pathway in Mycobacterium tuberculosis. By inhibiting Cyt-bd, it disrupts the ATP production process, leading to energy depletion in the bacteria . This affects the downstream processes that rely on ATP, such as cell growth and replication.
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target and exert its inhibitory effect .
Result of Action
The molecular effect of this compound’s action is the inhibition of Cyt-bd, which leads to ATP depletion . On a cellular level, this results in the disruption of energy metabolism in Mycobacterium tuberculosis, hindering its growth and replication .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the expression level of Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s effectiveness
特性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2OS/c20-14-6-4-12(5-7-14)9-23-11-22-17-16(10-25-18(17)19(23)24)13-2-1-3-15(21)8-13/h1-8,10-11H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNMFFNLUMLVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

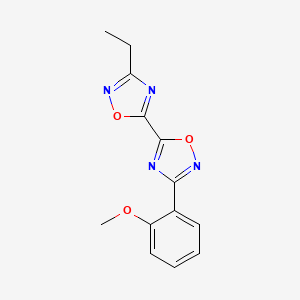
![methyl 6-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2504722.png)
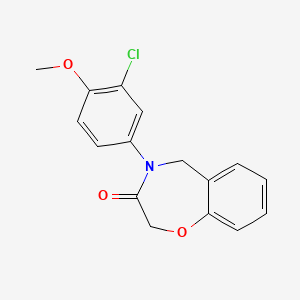
![N-(2,4-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2504724.png)
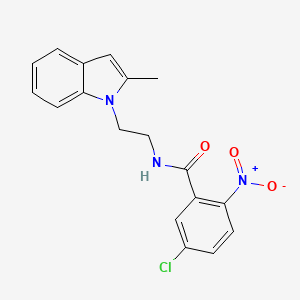
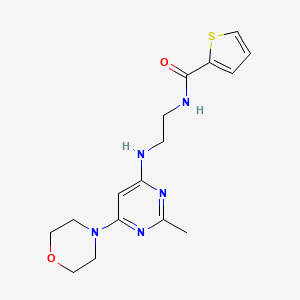
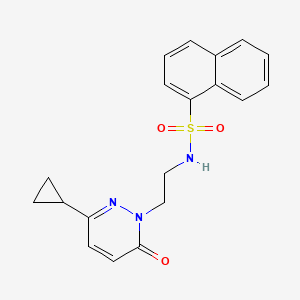
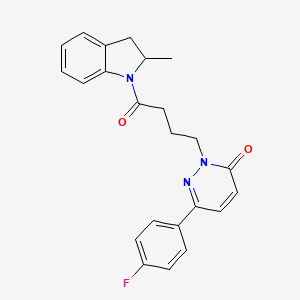
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2504735.png)
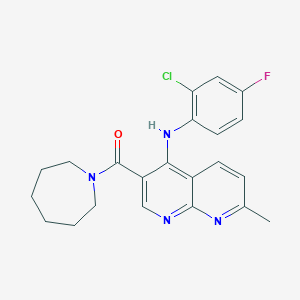
![3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2504738.png)
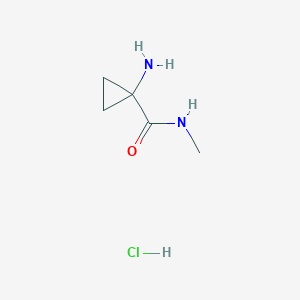
![1-benzyl-N-butyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2504742.png)
